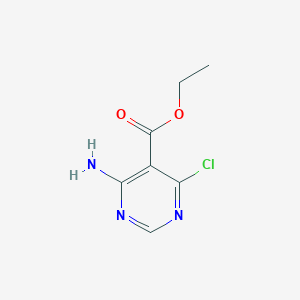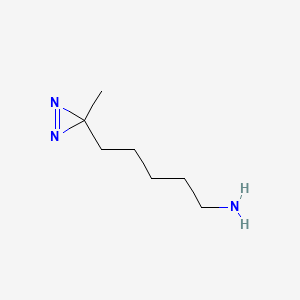
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with nearby molecules upon activation by light.
Métodos De Preparación
The synthesis of 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine typically involves multiple steps. One common method includes the reaction of 3-methyl-3H-diazirine with a pentan-1-amine derivative under specific conditions. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity .
Análisis De Reacciones Químicas
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Photochemical Reactions: Upon exposure to UV light, the diazirine ring can form reactive intermediates that covalently bond with nearby molecules
Aplicaciones Científicas De Investigación
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Biological Labeling: It is used as a photoaffinity label to study protein interactions and enzyme activities.
Chemical Probes: Researchers use this compound to investigate molecular interactions and pathways.
Drug Development: It aids in the identification of drug targets and the study of drug-receptor interactions.
Material Science: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine involves the activation of the diazirine ring by UV light. Upon activation, the ring forms a highly reactive carbene intermediate. This intermediate can insert into nearby C-H, N-H, or O-H bonds, forming covalent bonds with the target molecules. This property makes it a valuable tool for studying molecular interactions and pathways .
Comparación Con Compuestos Similares
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine can be compared with other diazirine-containing compounds such as:
3-(3-methyl-3H-diazirin-3-yl)propan-1-amine: Similar in structure but with a shorter carbon chain.
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid: Contains a carboxylic acid group instead of an amine group.
2-pentanone, 5-(3-methyl-3H-diazirin-3-yl): Contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific reactivity and the presence of the amine group, which allows for additional functionalization and applications .
Propiedades
Fórmula molecular |
C7H15N3 |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
5-(3-methyldiazirin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C7H15N3/c1-7(9-10-7)5-3-2-4-6-8/h2-6,8H2,1H3 |
Clave InChI |
UCSXGEMDJHQIKX-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


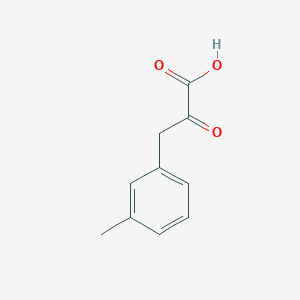

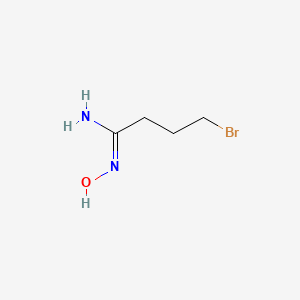
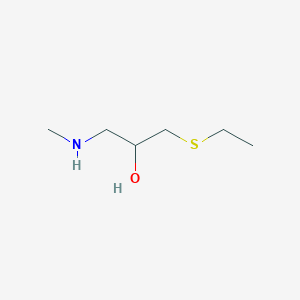
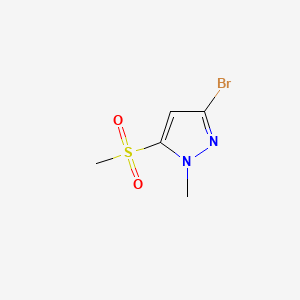

amine, Mixture of diastereomers](/img/structure/B15323237.png)

![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
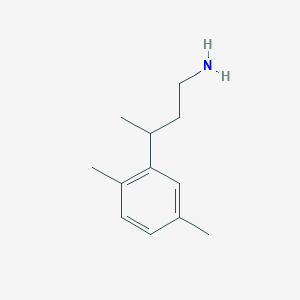
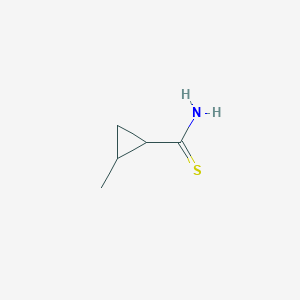
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)

